molecular formula C9H8N6 B1483910 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091576-68-8

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1483910
CAS RN: 2091576-68-8
M. Wt: 200.2 g/mol
InChI Key: IAWDUHWZPOFPGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves the reaction of 2-bromoacetophenone with pyrazin-2-ylhydrazine to form 2-(pyrazin-2-yl)-1-phenylethanone, which is then reacted with hydrazine hydrate to form 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. This intermediate is then reacted with acetonitrile in the presence of a base to form the final product.


Molecular Structure Analysis

The molecular formula of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is C9H8N6. The InChI Key is IAWDUHWZPOFPGX-UHFFFAOYSA-N.


Chemical Reactions Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazole derivatives are pivotal in the synthesis of diverse heterocyclic compounds due to their structural versatility. The amino group in 5-amino-pyrazoles serves as a functional handle that can be used to construct poly-substituted and fused heterocyclic scaffolds. These scaffolds are foundational structures in many pharmaceuticals and are crucial for developing novel drugs with specific biological activities .

Biological Activity

The structural framework of pyrazole derivatives, including 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile , allows for the development of compounds with significant biological activity. Some pyrazole derivatives have shown promise as therapeutic agents due to their potential anti-inflammatory, analgesic, and antipyretic properties. Their biological activity makes them candidates for drug discovery and development .

Photophysical Properties

Pyrazole derivatives exhibit exceptional photophysical properties, which are useful in material science. They can be used to create compounds that emit or absorb light at specific wavelengths, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Industrial Chemical Synthesis

The compound can act as an intermediate in the synthesis of industrially relevant chemicals. Its structural flexibility allows for the creation of various chemicals that serve as building blocks in the production of dyes, polymers, and other materials essential for industrial processes .

Medicinal Chemistry

In medicinal chemistry, 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can be utilized to design and synthesize novel compounds with potential pharmacological effects. Its core structure is similar to that found in many small-molecule drugs, making it a valuable reagent in drug design and engineering .

Development of Dual Antagonists

This compound has been used in the development of dual antagonists for therapeutic purposes. For example, a related compound was investigated for its effects in animal models of Parkinson’s Disease (PD) and cognition, highlighting the potential of pyrazole derivatives in neuroscience research .

Mechanism of Action

properties

IUPAC Name

2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWDUHWZPOFPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile

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